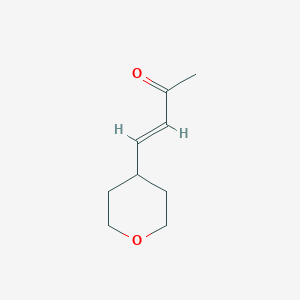
4-(Tetrahydro-2h-pyran-4-yl)but-3-en-2-one
Übersicht
Beschreibung
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one is an organic compound characterized by a six-membered tetrahydropyran ring attached to a butenone moiety. This compound is of interest due to its unique structure, which combines a cyclic ether with an enone, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one typically involves the reaction of 3,4-dihydro-2H-pyran with an appropriate butenone precursor under acidic conditions. One common method includes the use of p-toluenesulfonic acid as a catalyst in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the hydrogenation of 3,4-dihydro-2H-pyran using Raney nickel as a catalyst . This process ensures high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The enone can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving cyclic ethers.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a building block for polymers
Wirkmechanismus
The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one involves its interaction with nucleophiles and electrophiles due to the presence of the enone moiety. The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is facilitated by the electron-withdrawing nature of the carbonyl group, making the β-carbon more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of tetrahydropyran derivatives.
Tetrahydropyran: A cyclic ether used as a protecting group in organic synthesis.
4-(Tetrahydro-2H-pyran-2-yl)oxybenzaldehyde: A compound with similar structural features used in organic synthesis.
Uniqueness
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one is unique due to its combination of a tetrahydropyran ring and an enone moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(E)-4-(oxan-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H14O2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-3,9H,4-7H2,1H3/b3-2+ |
InChI-Schlüssel |
RQJFDCVHFWRDRX-NSCUHMNNSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1CCOCC1 |
Kanonische SMILES |
CC(=O)C=CC1CCOCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













